molecular formula C3Cl2F6 B1293919 1,3-DICHLOROHEXAFLUOROPROPANE CAS No. 662-01-1

1,3-DICHLOROHEXAFLUOROPROPANE

Cat. No.: B1293919
CAS No.: 662-01-1
M. Wt: 220.93 g/mol
InChI Key: JETINLPZEWINFD-UHFFFAOYSA-N
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Description

1,3-DICHLOROHEXAFLUOROPROPANE is a chemical compound with the molecular formula C₃Cl₂F₆. It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms. This compound is known for its unique properties, including its high density and low boiling point, making it useful in various industrial applications .

Preparation Methods

The synthesis of 1,3-DICHLOROHEXAFLUOROPROPANE typically involves the reaction of hexafluoropropylene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The industrial production of this compound follows a similar route, with additional purification steps to ensure the removal of impurities .

Chemical Reactions Analysis

1,3-DICHLOROHEXAFLUOROPROPANE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases for substitution reactions, metal hydrides for reduction, and strong oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-DICHLOROHEXAFLUOROPROPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DICHLOROHEXAFLUOROPROPANE involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the stability and reactivity of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .

Properties

IUPAC Name

1,3-dichloro-1,1,2,2,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6/c4-2(8,9)1(6,7)3(5,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETINLPZEWINFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216375
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-01-1
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=662-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the current atmospheric trends of 1,3-Dichlorohexafluoropropane?

A: Research indicates that the atmospheric abundance of this compound is increasing. Measurements from Cape Grim, Tasmania, showed a present-day (2012) mixing ratio of 20.2 ± 0.3 parts per quadrillion (ppq) with a current increase of 0.2 ppq per year. [] This upward trend is projected to continue based on upper tropospheric air samples collected in 2013. []

Q2: What were the primary uses of this compound?

A: While specific applications aren't detailed in the provided research, this compound and its structural isomer 1,2-Dichlorohexafluoropropane were primarily used as feedstocks. [] The sharp decrease in emissions after the mid-1980s suggests their use was likely phased out due to the Montreal Protocol's restrictions on chlorofluorocarbons (CFCs). []

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